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molecular formula C11H13ClN4O B8300566 3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine

3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine

Cat. No. B8300566
M. Wt: 252.70 g/mol
InChI Key: NZAOUZNYPISQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415358B2

Procedure details

Sodium hydride (60% in mineral oil, 18 mg, 0.45 mmol) was added to a solution of [3-chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]methanol (102 mg, 0.43 mmol) in dimethyl sulfoxide (4 mL) and stirred for 15 minutes. Iodomethane (29 μL, 0.74 mmol) was added and the mixture was stirred at room temperature for 30 minutes and at 50° C. for 30 minutes. Sodium hydride (60% in mineral oil, 50 mg) and iodomethane (200 μL) was added and the mixture was stirred at 50° C. for 30 minutes. After cooling down water was added and a brown solid formed. Filtration followed by re-dissolvation in ethyl acetate, wash with brine, drying over sodium sulphate, filtration and evaporation gave the crude material. Flash chromatography (ethyl acetate/heptane as eluent) gave 3-chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine (34 mg, 32%) as a yellow solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[C:5]([CH2:17][OH:18])=[N:6][CH:7]=[C:8]([N:10]2[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[N:11]2)[N:9]=1.I[CH3:20].O>CS(C)=O.C(OCC)(=O)C.CCCCCCC>[Cl:3][C:4]1[C:5]([CH2:17][O:18][CH3:20])=[N:6][CH:7]=[C:8]([N:10]2[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[N:11]2)[N:9]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
18 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
102 mg
Type
reactant
Smiles
ClC=1C(=NC=C(N1)N1N=C(C=C1C)C)CO
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
29 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 μL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes and at 50° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a brown solid formed
FILTRATION
Type
FILTRATION
Details
Filtration
DISSOLUTION
Type
DISSOLUTION
Details
by re-dissolvation in ethyl acetate
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate, filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave the crude material

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)N1N=C(C=C1C)C)COC
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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